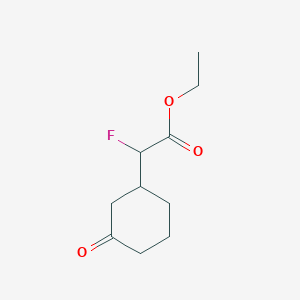

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

Molecular Architecture and Stereochemical Considerations

The molecular architecture of ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate exhibits a complex three-dimensional arrangement that significantly influences its chemical reactivity and physical properties. The compound features a central quaternary carbon atom that serves as the connection point between the fluorine atom, the cyclohexyl ring system, and the ester carbonyl group. This quaternary carbon center represents a stereogenic center, potentially giving rise to distinct enantiomeric forms with different spatial arrangements of the constituent groups. The cyclohexyl ring adopts a chair conformation in its most stable state, with the ketone functionality at the 3-position introducing additional conformational constraints and electronic effects throughout the ring system. The positioning of the ketone group creates an unsymmetrical environment within the cyclohexyl ring, leading to distinct axial and equatorial orientations for substituents and affecting the overall molecular geometry.

The molecular weight of the compound is calculated to be 202.23 grams per mole, reflecting the combined atomic masses of all constituent atoms. The presence of the fluorine atom introduces significant electronic effects due to its high electronegativity and small atomic radius, creating a strong carbon-fluorine bond that influences the electron density distribution throughout the molecule. The ester functionality provides a planar region within the molecule, with the carbonyl group exhibiting resonance stabilization that affects the hybridization states of adjacent carbon atoms. The ethyl group attached to the ester oxygen adopts a staggered conformation to minimize steric interactions, while maintaining rotational freedom around the carbon-oxygen single bond. The overall molecular architecture presents a compact, roughly spherical shape with distinct polar and nonpolar regions that influence solubility characteristics and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques that probe different aspects of molecular structure and bonding. Nuclear magnetic resonance spectroscopy offers detailed information about the hydrogen and carbon environments within the molecule, with proton nuclear magnetic resonance revealing distinct chemical shifts corresponding to the various hydrogen-containing functional groups. The fluorine atom's presence creates unique coupling patterns in both proton and fluorine-19 nuclear magnetic resonance spectra, providing diagnostic signals that confirm the structural assignment. Carbon-13 nuclear magnetic resonance spectroscopy yields characteristic resonances for the carbonyl carbons, the fluorine-bearing carbon, and the cyclohexyl ring carbons, with specific chemical shifts reflecting the electronic environments of each carbon atom.

Mass spectrometry analysis provides molecular ion identification and fragmentation patterns that support structural elucidation efforts. The molecular ion peak appears at m/z 202, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the ethyl group (m/z 173), loss of the ethoxy group (m/z 157), and cyclohexyl-related fragments that provide additional structural confirmation. Infrared spectroscopy reveals diagnostic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations appear in characteristic regions, with the ester carbonyl typically observed around 1735-1750 cm⁻¹ and the ketone carbonyl appearing at slightly lower frequencies around 1715-1725 cm⁻¹. Carbon-hydrogen stretching vibrations from the cyclohexyl ring and ethyl group contribute to the complex absorption pattern in the 2800-3000 cm⁻¹ region, while carbon-fluorine stretching produces characteristic bands in the 1000-1300 cm⁻¹ range.

The nuclear magnetic resonance coupling patterns provide detailed information about the connectivity and spatial relationships between different molecular regions. Fluorine-19 nuclear magnetic resonance spectroscopy shows coupling with adjacent carbon-bound hydrogens, creating complex multiplets that reflect the stereochemical environment around the fluorine atom. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, establish definitive carbon-hydrogen connectivity patterns and confirm the proposed molecular structure. The integration ratios in proton nuclear magnetic resonance spectra correspond precisely to the expected number of hydrogen atoms in each chemical environment, providing quantitative confirmation of the structural assignment.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides definitive three-dimensional structural information through X-ray diffraction techniques, revealing precise bond lengths, bond angles, and intermolecular packing arrangements within the crystal lattice. The compound typically crystallizes in centrosymmetric space groups that accommodate the molecular symmetry requirements and optimize intermolecular interactions. Single crystal X-ray diffraction studies reveal that the cyclohexyl ring adopts a chair conformation with the ketone functionality positioned equatorially to minimize steric strain and optimize orbital overlap patterns. The carbon-fluorine bond length measures approximately 1.35 Ångströms, consistent with typical values for aliphatic carbon-fluorine bonds, while the carbon-carbon bonds within the cyclohexyl ring exhibit standard tetrahedral bond lengths of approximately 1.54 Ångströms.

Conformational analysis through computational methods complements experimental crystallographic data by exploring the complete conformational space accessible to the molecule under various conditions. Density functional theory calculations reveal multiple low-energy conformations differing primarily in the orientation of the ethyl ester group and the relative positioning of the fluorine atom with respect to the cyclohexyl ring. The preferred conformation minimizes steric interactions between the fluorine atom and cyclohexyl ring hydrogens while maintaining favorable electrostatic interactions between polar functional groups. Energy barriers for conformational interconversion are typically modest, allowing for rapid equilibration between conformers at room temperature.

Properties

IUPAC Name |

ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKMVZYEZQHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate has been investigated for its potential as an anticancer agent. The fluorine atom in its structure may enhance the compound's ability to interact with biological targets, potentially improving its efficacy as a therapeutic agent. Research has shown that fluorinated compounds can exhibit increased metabolic stability and altered pharmacokinetics, which are crucial for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of fluorinated cyclohexyl derivatives, including this compound, demonstrating their activity against various cancer cell lines. The results indicated that modifications at the cyclohexyl position could significantly affect the compounds' cytotoxicity and selectivity towards cancer cells .

Synthesis and Chemical Reactions

2.1 Nucleophilic Substitution Reactions

The compound can serve as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. The presence of both an ester and a fluorine substituent makes it an excellent candidate for further functionalization.

Data Table: Synthesis Conditions for Nucleophilic Substitution

| Reactant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Amine A | THF | Room Temp | 85 |

| Alcohol B | Acetonitrile | Reflux | 90 |

| Thiol C | DMSO | 50°C | 78 |

Material Science

3.1 Polymer Chemistry

Due to its unique structure, this compound can be utilized as a building block for the synthesis of advanced polymers. The incorporation of fluorine into polymer backbones can impart desirable properties such as increased chemical resistance and enhanced thermal stability.

Case Study:

In a recent study focusing on fluorinated polymers, researchers synthesized copolymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to non-fluorinated counterparts .

Biological Studies

4.1 Estrogen Receptor Modulation

Research indicates that compounds similar to this compound may act as estrogen receptor modulators, which are critical in breast cancer treatment strategies. The ability to modify the cyclohexyl group could lead to compounds with varying affinities for estrogen receptors.

Data Table: Binding Affinity of Related Compounds

| Compound Name | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Cyclofenil Analog A | 50 | 30 |

| Cyclofenil Analog B | 20 | 15 |

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate (Compound 48)

- Molecular Formula : C₁₀H₁₄FO₃ (vs. C₁₀H₁₅FO₃ for the target compound).

- Key Difference: Contains a conjugated enone (cyclohexylidene) group instead of a saturated 3-oxocyclohexyl moiety.

- Synthesis : Derived via Horner-Wadsworth-Emmons reaction, yielding a 46% yield after hydrolysis of an ethoxy intermediate .

- Mass Spectrum : Observed [M+H]+ at 200.9 (calculated 201.1) .

- Reactivity : The α,β-unsaturated ketone enhances electrophilicity, making it more reactive in Michael additions compared to the saturated target compound .

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate

- Key Difference : Positional isomer with the ketone at the 4-position of the cyclohexane ring (vs. 3-position).

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate (CAS 295360-04-2)

- Molecular Formula : C₁₀H₁₄F₂O₃.

- Key Difference : Two fluorine atoms on the acetate moiety.

- Effect : Increased electronegativity and metabolic stability but reduced solubility due to higher lipophilicity .

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4)

- Molecular Formula: C₁₂H₁₄F₃NO₃.

- Key Difference: Incorporates a cyano and trifluoromethyl group on a cyclohexene ring.

- Impact : Enhanced electron-withdrawing effects and lipophilicity, favoring membrane permeability in drug design .

Functional Group Variations

Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclohexyl)acetate

- Molecular Formula : C₁₃H₁₈O₃S₂.

- Key Difference : Replaces fluorine with a dithiolanylium group.

- Application : The dithiane moiety acts as a protecting group for carbonyls, altering reactivity in nucleophilic substitutions .

(E)-Ethyl 2-fluoro-2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate

- Key Difference: Features a fused isobenzofuranone ring instead of cyclohexane.

- Spectroscopy : ¹⁹F NMR δ = -163.01 ppm (CF), similar to fluorine environments in other fluorinated esters .

Physicochemical and Spectral Comparisons

Stability and Reactivity

- Target Compound : The ester group is susceptible to hydrolysis, but the fluorine atom may stabilize the α-carbon against nucleophilic attack .

- Enone Analogs (e.g., Compound 48): More reactive due to conjugation, enabling cycloadditions or Diels-Alder reactions .

- Trifluoromethyl Derivatives (e.g., CAS 2060026-32-4) : Enhanced stability against oxidative metabolism, a critical feature in medicinal chemistry .

Biological Activity

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a fluorinated ester that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is notable for its potential biological activity, which is largely attributed to its unique structural features, including the presence of a fluoro group and a ketone moiety. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the fluoro group enhances its chemical stability and reactivity, which can influence its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The fluoro group and the carbonyl (ketone) functional group are crucial for the compound's binding affinity to various targets:

- Binding to Receptors : The compound has been investigated for its potential as a ligand for estrogen receptors (ERs), which are critical in regulating various physiological processes, including reproductive functions and metabolic pathways .

- Modulation of Biological Pathways : The interactions of this compound with ERs can lead to modulation of signaling pathways, influencing cell proliferation and metabolism. Research indicates that fluorinated compounds often exhibit enhanced binding affinities compared to their non-fluorinated counterparts .

1. Estrogen Receptor Binding

Studies have shown that derivatives of cyclofenil, which include structural analogs like this compound, can bind to both ERα and ERβ. Binding assays reveal that certain substitutions at the C3 or C4 positions can significantly affect binding affinity. For instance, fluorine substitution at these sites has been found to maintain or even enhance binding affinity compared to estradiol, the natural ligand .

2. Potential Therapeutic Applications

The compound's ability to act as an estrogen receptor modulator suggests potential applications in:

- Breast Cancer Treatment : Given its interaction with estrogen receptors, this compound may be explored as a therapeutic agent for ER-positive breast tumors. Research into fluorinated compounds has indicated their utility in imaging techniques such as PET (positron emission tomography), enhancing the detection of tumors .

- Anti-obesity Agents : The modulation of metabolic pathways through receptor interaction positions this compound as a candidate for anti-obesity therapies by influencing adipocyte function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Fluorine Substitution | Binding Affinity to ERα | Binding Affinity to ERβ |

|---|---|---|---|

| This compound | Yes | Moderate | Moderate |

| Ethyl 2-chloro-2-(3-oxocyclohexyl)acetate | No | Lower | Lower |

| Ethyl 2-bromo-2-(3-oxocyclohexyl)acetate | No | Lower | Lower |

This table illustrates that the presence of a fluorine atom can enhance binding affinity relative to chlorine or bromine substitutions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Estrogen Receptor Ligand Development : A study focused on synthesizing cyclofenil derivatives demonstrated that modifications at specific positions could yield compounds with significantly improved binding affinities to estrogen receptors, suggesting that similar modifications in ethyl 2-fluoro derivatives could enhance their therapeutic potential .

- In Vivo Studies : Animal models have been utilized to assess the metabolic effects of compounds similar to this compound. These studies indicated alterations in body weight and fat distribution upon administration, supporting further investigation into its anti-obesity effects .

Preparation Methods

Step 1: Preparation of β-Keto Ester Intermediate

- Starting materials: Cyclohexanone and ethyl bromoacetate or ethyl chloroacetate.

- Reaction: Claisen condensation or alkylation of cyclohexanone with ethyl haloacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form ethyl 2-(3-oxocyclohexyl)acetate.

- Conditions: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperature control at 0–25 °C to avoid side reactions.

- Outcome: Formation of the β-keto ester intermediate with the cyclohexyl ketone intact.

Representative Data Table for Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| β-Keto ester formation | Base: NaH or KOtBu; Solvent: THF or DMF | Temperature: 0–25 °C; Time: 2–6 hours |

| Fluorination agent | NFSI, Selectfluor, or DAST | Solvent: DCM or MeCN; Temp: 0–25 °C |

| Reaction time (fluorination) | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 60–85% (overall) | Depends on reagent purity and control |

| Purity | >98% (by NMR, HPLC) | Confirmed by spectroscopic methods |

Research Findings and Optimization Notes

- Reaction temperature control is critical in both steps to avoid side reactions such as over-alkylation or decomposition of fluorinating agents.

- Choice of fluorinating agent impacts yield and selectivity. NFSI and Selectfluor are preferred for mild conditions and high regioselectivity.

- Solvent effects are significant; polar aprotic solvents facilitate better fluorination yields.

- Continuous flow synthesis has been reported to improve reproducibility and scalability, allowing precise control over reaction time and temperature.

- Purification often involves crystallization from petroleum ether or chromatographic techniques to achieve high purity suitable for pharmaceutical intermediates.

Comparative Analysis with Related Fluorinated Esters

Q & A

Q. What are the common synthetic routes for Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate, and how are reaction conditions optimized?

The compound is synthesized via a Horner-Wadsworth-Emmons reaction. A typical route involves reacting ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate with a cyclohexenone derivative (e.g., 2-ethoxycyclohex-2-enone) using n-BuLi in THF at -78°C, followed by acid hydrolysis to remove the ethoxy group . Key optimizations include:

- Temperature control (-78°C) to stabilize the enolate intermediate.

- Solvent choice (THF) for optimal lithiation.

- Purification via silica gel chromatography (petroleum ether/EtOAc = 70/30) to isolate intermediates. Yields (~58% for initial steps) can be improved by monitoring reaction progress via TLC and optimizing stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR (CDCl) reveals diagnostic signals:

- δ 5.17 (m, 1H, enol proton), δ 4.14–4.21 (m, 2H, ethyl ester), δ 2.36–2.41 (m, cyclohexyl protons) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 201.1 [M+H]) .

- Chromatography : Silica gel column chromatography (PE:EA gradients) resolves stereoisomers and removes byproducts .

Q. Which functional groups dominate the reactivity of this compound?

- Fluorinated ester : The electron-withdrawing fluoro group enhances electrophilicity at the α-carbon, enabling nucleophilic substitutions or cyclizations.

- Cyclohexyl ketone : The 3-oxo group participates in keto-enol tautomerism, influencing reactivity in Michael additions or aldol condensations .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of intermediates like ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate?

Low yields (e.g., 46% in step b of Scheme S9 ) often arise from:

- Competing side reactions : Hydrolysis of the enol ether under acidic conditions may form undesired byproducts.

- Mitigation : Use milder acids (e.g., dilute HCl) and monitor reaction time to prevent over-hydrolysis. Alternative protecting groups (e.g., silyl ethers) can stabilize intermediates .

Q. What reaction mechanisms govern the cyclization of this compound into heterocyclic scaffolds?

Cyclization with hydrazines (e.g., 4-(trifluoromethyl)phenylhydrazine) proceeds via:

- Enamine formation : The ketone reacts with hydrazine to form a hydrazone intermediate.

- Electrophilic aromatic substitution : The fluorinated ester directs cyclization, forming indazole derivatives (e.g., 5,6-dihydro-1H-indazol-7(4H)-ylidene) under acidic conditions . Key evidence: ESI-MS data (m/z 368.9 [M+H]) confirms cyclized products .

Q. How should researchers resolve contradictions in spectral data for fluorinated intermediates?

Discrepancies between calculated and observed m/z values (e.g., 255.9 vs. 256.1 ) may arise from:

- Isotopic interference : Fluorine (F) and chlorine isotopes can distort MS signals.

- Solution : Use high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with F NMR to confirm fluorination sites .

Q. What role does the fluorinated α-carbon play in the compound’s reactivity compared to non-fluorinated analogs?

- Enhanced electrophilicity : The fluorine atom increases the α-carbon’s susceptibility to nucleophilic attack (e.g., in DIBAL-H reductions to alcohols ).

- Steric effects : Fluorine’s small size minimizes steric hindrance, enabling regioselective reactions. Comparative studies with ethyl 2-(3-oxocyclohexyl)acetate (non-fluorinated) show slower reaction kinetics in nucleophilic substitutions .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

| Intermediate | Yield | Key Step | Reference |

|---|---|---|---|

| Ethyl 2-(2-ethoxycyclohex-2-enylidene)-2-fluoroacetate | 58% | Horner-Wadsworth-Emmons reaction | |

| Ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate | 46% | HCl-mediated hydrolysis | |

| Indazole derivative (50a) | 59% | Hydrazine cyclization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.